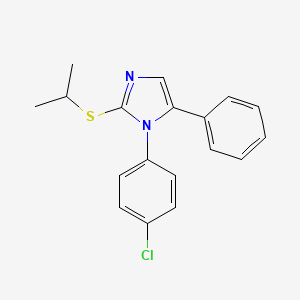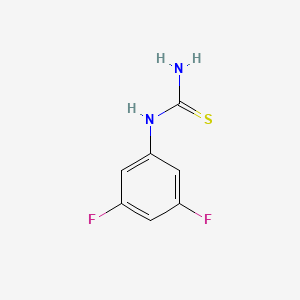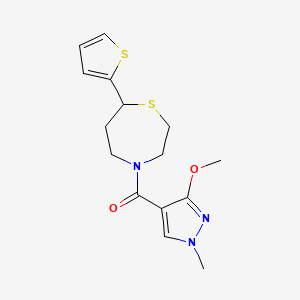
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3-methoxy-1-methyl-1H-pyrazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone” is a chemical substance with the molecular formula C15H19N3O2S2 and a molecular weight of 337.461.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. The synthesis of complex organic compounds often involves multiple steps and various reagents, and the details can vary widely depending on the specific compound and the desired purity and yield.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. However, I couldn’t find specific information on the molecular structure analysis of this compound2.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its chemical structure and the conditions under which the reactions are carried out. Unfortunately, I couldn’t find specific information on the chemical reactions of this compound345.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Unfortunately, I couldn’t find specific information on the physical and chemical properties of this compound89.Aplicaciones Científicas De Investigación
Antibacterial Screening
Compounds related to (3-methoxy-1-methyl-1H-pyrazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone have been studied for their antibacterial properties. For instance, a series of compounds including (2-hydroxyphenyl)(1-(4-p-tolylthiazol-2-yl)-1H-pyrazol-4-yl)methanone have been synthesized and scanned for antibacterial activities. This research indicates a potential application in developing antibacterial agents (Landage, Thube, & Karale, 2019).
Structural Analysis and Isomorphism
Studies have been conducted on isomorphous structures related to the compound, focusing on their chemical properties and structural analysis. These studies aid in understanding the molecular structures and behavior of similar compounds, which is crucial for drug design and synthesis (Rajni Swamy et al., 2013).
Anticancer Activity
Research into pyrazoline incorporated isoxazole derivatives, which are structurally related to the compound , has shown potential in anticancer activity. These compounds have been synthesized, characterized, and evaluated for their efficacy against cancer cell lines, indicating a possible application in cancer treatment (Radhika et al., 2020).
Corrosion Inhibition
Pyrazole derivatives, similar to (3-methoxy-1-methyl-1H-pyrazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone, have been investigated for their corrosion inhibition properties on mild steel in acidic environments. This application is significant in industrial settings for preventing material degradation (Yadav, Sinha, Sarkar, & Tiwari, 2015).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Unfortunately, I couldn’t find specific information on the safety and hazards of this compound101112.
Direcciones Futuras
The future directions for research on this compound would depend on its properties and potential applications. Unfortunately, I couldn’t find specific information on the future directions for this compound1314.
Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, you may need to refer to specialized chemical databases or scientific literature.
Propiedades
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c1-17-10-11(14(16-17)20-2)15(19)18-6-5-13(22-9-7-18)12-4-3-8-21-12/h3-4,8,10,13H,5-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQZOQGSUICUHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(SCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

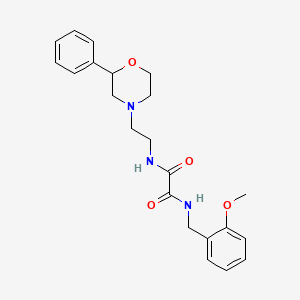
![(E)-N'-methoxy-N-[7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2429588.png)
![8-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2429589.png)
![5-[3-(Trifluoromethyl)phenoxy]-1,2,3-thiadiazole](/img/structure/B2429590.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2429591.png)
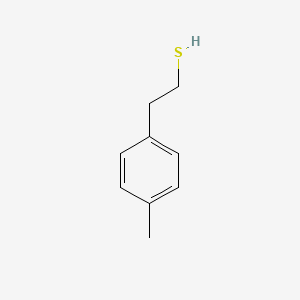
![2-Cyclopropyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2429597.png)
![[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2429598.png)
![Ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2429599.png)
![2-((4-Bromophenyl)sulfonyl)-1-(4-chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2429603.png)
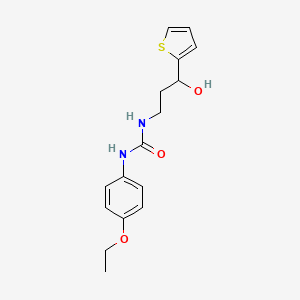
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2429606.png)
